ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE
Description
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, a dibenzoazepine core, and a carbamate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C25H31N3O4 |
|---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
propan-2-yl N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C25H31N3O4/c1-18(2)32-25(30)26-21-10-9-20-8-7-19-5-3-4-6-22(19)28(23(20)17-21)24(29)11-12-27-13-15-31-16-14-27/h3-6,9-10,17-18H,7-8,11-16H2,1-2H3,(H,26,30) |
InChI Key |
CQIURCSQCDFSBD-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1 |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the isopropyl group through an alkylation reaction. Finally, the carbamate group is incorporated using a carbamoylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may serve as a probe or tool for studying biological processes, particularly those involving its molecular targets.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.
Industry: It can be utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropyl-phenyl)-3-morpholin-4-yl-urea: This compound shares a morpholine ring and an isopropyl group but differs in its core structure.
Methyl {5-[3-(4-morpholinyl)propanoyl]-5H-dibenzo[b,f]azepin-3-yl}carbamate: Similar in structure but with a methyl group instead of an isopropyl group.
Uniqueness
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is unique due to its specific combination of functional groups and core structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
